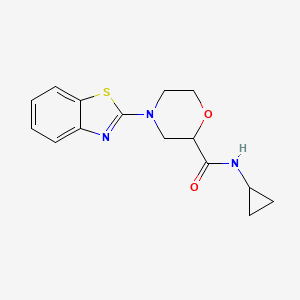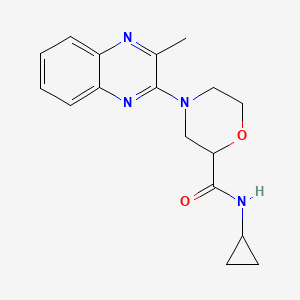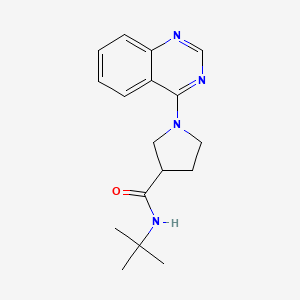
4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
Similar compounds have been found to target prothrombin and aryl hydrocarbon receptor . These targets play crucial roles in the coagulation cascade and regulation of gene expression, respectively .
Mode of Action
For instance, binding to Prothrombin could potentially alter the coagulation cascade, while interaction with the Aryl hydrocarbon receptor could influence gene expression .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting potential effects on the biochemical pathways related to mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, protein binding, metabolism, and elimination . These properties significantly impact the bioavailability of the compound, determining its concentration in the body and thus its potential efficacy.
Result of Action
Based on its potential targets, it could influence processes such as blood coagulation and gene expression
Preparation Methods
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with cyclopropylmorpholine-2-carboxylic acid under appropriate reaction conditions. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Nitrobenzothiazole: Exhibits significant antifungal activity.
2-(4-Aminophenyl)benzothiazole: Used in the development of fluorescent probes for biological imaging.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropylmorpholine moiety, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(16-10-5-6-10)12-9-18(7-8-20-12)15-17-11-3-1-2-4-13(11)21-15/h1-4,10,12H,5-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYXLVWPAKJJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine](/img/structure/B6471569.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6471580.png)
![3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471591.png)
![3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471604.png)
![3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471610.png)
![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471628.png)

![N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471640.png)

![4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471675.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6471678.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6471679.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6471685.png)
![3-methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6471690.png)
